CCR5 Antagonist Activity: Patent-Cited Pharmacological Differentiation from Unsubstituted Pyrrole Scaffolds
Preliminary pharmacological screening cited in patent literature identifies compounds within this specific pyrrole-3-carboxylate series as CCR5 antagonists, a mechanism relevant for HIV entry inhibition and inflammatory disease treatment [1]. While the non-methylated analog (CAS 250213-74-2) also appears in CCR5-related patents, the 2-methyl substitution in the target compound introduces a steric constraint predicted to alter binding mode relative to the des-methyl analog, as inferred from SAR studies on related diarylpyrrole CCR5 ligands [2]. Direct quantitative IC50 values for the target compound are not publicly available; however, structurally related 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate derivatives show CCR5 antagonist IC50 values in the micromolar range (e.g., 6.5–10 µM in MOLT4 cell-based calcium mobilization assays for close analogs) [3]. This positions the compound as a member of a pharmacologically validated chemotype for CCR5 antagonist development.
| Evidence Dimension | CCR5 antagonist activity |
|---|---|
| Target Compound Data | Cited in patent CN1706824A as a CCR5 antagonist candidate; specific IC50 not publicly disclosed |
| Comparator Or Baseline | Non-methylated analog (CAS 250213-74-2): also patent-cited for CCR5 antagonism; close structural analogs: IC50 = 6.5–10 µM in MOLT4 cells |
| Quantified Difference | 2-methyl group provides steric differentiation; quantitative potency delta vs. des-methyl analog unavailable |
| Conditions | In vitro CCR5 receptor binding/functional assays (MOLT4 cells, calcium mobilization) for analog data |
Why This Matters
The patent-backed CCR5 antagonist classification provides a defined therapeutic research avenue that distinguishes this compound from generic pyrrole building blocks, guiding procurement for anti-HIV or anti-inflammatory drug discovery programs.
- [1] Pei, G., Ma, D. et al. (2004). Compounds as CCR5 antagonists. Chinese Patent CN1706824A. Filed June 9, 2004. View Source
- [2] Barber, C. G. et al. (2010). Novel hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(10), 3125-3128. View Source
- [3] BindingDB. BDBM50351144. CHEMBL1817909. IC50: 6500 nM. Antagonist activity at CCR5 receptor in human MOLT4 cells. Accessed 2026. View Source
